4-azidobutane-1-sulfonic acid

Catalog No.
S8929414
CAS No.
773785-62-9
M.F
C3H7N3O3S
M. Wt
165.17 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-azidobutane-1-sulfonic acid

CAS Number

773785-62-9

Product Name

4-azidobutane-1-sulfonic acid

IUPAC Name

3-azidopropane-1-sulfonic acid

Molecular Formula

C3H7N3O3S

Molecular Weight

165.17 g/mol

InChI

InChI=1S/C3H7N3O3S/c4-6-5-2-1-3-10(7,8)9/h1-3H2,(H,7,8,9)

InChI Key

DBRIOBHILRGDPP-UHFFFAOYSA-N

Canonical SMILES

C(CN=[N+]=[N-])CS(=O)(=O)O

4-Azidobutane-1-sulfonic acid is an organic compound characterized by the presence of an azide group (-N₃) and a sulfonic acid group (-SO₃H) attached to a butane backbone. Its molecular formula is C₄H₈N₃O₃S, and it features a unique combination of functional groups that enhances its reactivity and potential applications in organic synthesis and biochemistry. The azide group is known for its ability to participate in various

  • Substitution Reactions: The azide group can be substituted with various nucleophiles, such as amines or alcohols, resulting in sulfonamide or sulfonate derivatives.
  • Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
  • Cycloaddition Reactions: The azide can participate in cycloaddition reactions, notably the Huisgen 1,3-dipolar cycloaddition, leading to the formation of triazole compounds .

These reactions leverage the reactivity of both the azide and sulfonic acid groups, making 4-azidobutane-1-sulfonic acid a versatile intermediate in synthetic chemistry.

The synthesis of 4-azidobutane-1-sulfonic acid typically involves the following steps:

  • Starting Material: Begin with butane-1-sulfonyl chloride as a precursor.
  • Reaction with Sodium Azide: React butane-1-sulfonyl chloride with sodium azide in a suitable solvent (e.g., dimethylformamide) under controlled temperature conditions. This step introduces the azide group into the molecule.
  • Purification: The product can be purified through recrystallization or chromatography to obtain high purity .

This method highlights the utility of nucleophilic substitution reactions in introducing functional groups into organic compounds.

4-Azidobutane-1-sulfonic acid has several potential applications:

  • Chemical Synthesis: It serves as an intermediate in synthesizing more complex organic molecules, particularly those involving click chemistry.
  • Bioconjugation: Its reactive azide group allows for conjugation with other biomolecules, making it useful in drug development and diagnostic applications.
  • Surfactants: Due to its sulfonic acid group, it can be utilized in formulating surfactants for various industrial applications .

Several compounds share structural features with 4-azidobutane-1-sulfonic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
3-Azidopropane-1-sulfonic acidSimilar azide and sulfonic acid groupsShorter carbon chain compared to 4-azidobutane
4-Aminobutane-1-sulfonic acidContains an amino group instead of an azideMore basic due to amino functionality
4-Bromobutane-1-sulfonic acidContains a bromine atom instead of an azideMore stable but less reactive than the azide
3-Azidopropane-1-sulfonyl chlorideContains a sulfonyl chloride instead of a sulfonic acidHigher reactivity due to chlorosulfanyl group

Uniqueness: The presence of both an azide and a sulfonic acid functional group makes 4-azidobutane-1-sulfonic acid particularly versatile for chemical transformations not readily achievable with other similar compounds. Its dual functionality allows it to serve as both a reactive intermediate and a soluble compound suitable for various applications .

Sulfonic acids are characterized by the –SO₃H group, which confers strong acidity and water solubility. These properties make them indispensable in industrial processes such as dye synthesis, detergents, and catalysis. For example, the sulfonation of aromatic amines, as described in the preparation of 4-methylaniline-2,5-disulfonic acid, involves precise control of sulfuric acid and oleum ratios to achieve optimal yields. Similarly, polyfunctional acids like 4-sulfophenylphosphonic acid demonstrate proton conductivity through intermolecular hydrogen bonding, highlighting the versatility of sulfonic acid derivatives in energy applications.

4-Azidobutane-1-sulfonic acid extends this utility by integrating an azide (–N₃) group, which participates in Huisgen cycloaddition reactions. This "click chemistry" enables rapid, selective bond formation under mild conditions, a feature exploited in drug discovery and polymer science.

Historical Development of Azido-Sulfonic Compounds

The synthesis of azido-sulfonic compounds emerged alongside advancements in sulfonation and azide chemistry. Early methods for sulfonating aromatic amines required hazardous reagents like oleum, but modern protocols emphasize safer, controlled conditions. The development of 4-azidobutane-1-sulfonic acid reflects this trend, leveraging straightforward sulfonation of azidoalkanes.

The compound’s PubChem entry (CID 154409729), first documented in 2020, underscores its recent introduction to chemical databases. Its structural simplicity—a four-carbon chain with terminal sulfonic acid and azide groups—facilitates modular modifications, aligning with green chemistry principles.

Significance in Modern Organic Synthesis

4-Azidobutane-1-sulfonic acid bridges two reactive domains:

  • Sulfonic Acid: Enhances solubility in aqueous media and enables ionic interactions.
  • Azide: Serves as a substrate for strain-promoted or copper-catalyzed azide-alkyne cycloadditions (SPAAC/CuAAC).

This dual functionality supports applications in:

  • Bioconjugation: Labeling biomolecules without disrupting native structures.
  • Materials Science: Designing sulfonated polymers with tailored conductivity or hydrophilicity.
  • Pharmaceuticals: Prodrug synthesis via pH-sensitive sulfonate esters.

Molecular Geometry and Conformational Dynamics

The molecular structure of 4-azidobutane-1-sulfonic acid (C₄H₉N₃O₃S) features a linear butane chain with distinct functional groups: a sulfonic acid (-SO₃H) at the first carbon and an azide (-N₃) at the fourth carbon [1]. The SMILES notation (C(CCS(=O)(=O)O)CN=[N+]=[N-]) highlights the connectivity, while the InChIKey (OPBBGOXESDUSBQ-UHFFFAOYSA-N) provides a unique identifier for its stereochemical configuration [1] [2].

The conformational dynamics of the molecule arise from free rotation around the C-C single bonds of the butane backbone. Similar to ethane and longer alkanes [3], 4-azidobutane-1-sulfonic acid adopts staggered and eclipsed conformations (Figure 1). The staggered form minimizes steric hindrance between the sulfonic acid and azide groups, while the eclipsed conformation introduces torsional strain. Density functional theory (DFT) calculations suggest a rotational energy barrier of approximately 3–5 kcal/mol for interconversion between these states, comparable to unsubstituted alkanes [3].

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₄H₉N₃O₃S
Molecular Weight179.20 g/mol
SMILESC(CCS(=O)(=O)O)CN=[N+]=[N-]
InChIKeyOPBBGOXESDUSBQ-UHFFFAOYSA-N

IUPAC Nomenclature and Systematic Identification

The IUPAC name 4-azidobutane-1-sulfonic acid follows substitutive nomenclature rules [1]:

  • The parent chain is butane (four carbons).
  • The principal functional group, sulfonic acid (-SO₃H), receives the lowest possible locant (position 1).
  • The azide substituent (-N₃) is assigned position 4.

This naming convention distinguishes it from structurally related compounds such as 3-azidopropane-1-sulfonic acid (shorter chain) [2] and 4-aminobutane-1-sulfonic acid (amine substituent instead of azide) [7]. The systematic identifier CID 154409729 in PubChem ensures unambiguous reference in chemical databases [1].

Comparative Analysis with Related Sulfonic Acids

4-Azidobutane-1-sulfonic acid shares functional group characteristics with three classes of sulfonic acids:

1. Alkyl Sulfonic Acids

  • 4-Bromo-1-butanesulfonic acid (CAS 5395-26-6): Replaces the azide with a bromine atom, enhancing leaving-group potential in nucleophilic substitutions .
  • 4-Aminobutane-1-sulfonic acid (CAS 14064-34-7): Substitutes the azide with an amine (-NH₂), altering polarity and hydrogen-bonding capacity [7].

2. Aromatic Sulfonic Acids

  • 2-Aminophenol-4-sulfonic acid (CAS 98-37-3): Demonstrates how aromatic rings influence acidity and electronic properties compared to aliphatic systems [9].

3. Short-Chain Azidosulfonic Acids

  • 3-Azidopropane-1-sulfonic acid (CAS 773785-62-9): Reduced chain length decreases hydrophobic interactions but increases aqueous solubility [2] [8].

Table 2: Comparative Properties of Selected Sulfonic Acids

CompoundMolecular FormulaFunctional GroupsAqueous Solubility (g/L)
4-Azidobutane-1-sulfonic acidC₄H₉N₃O₃S-SO₃H, -N₃12.3 (est.)
3-Azidopropane-1-sulfonic acidC₃H₇N₃O₃S-SO₃H, -N₃18.9 (est.)
4-Bromo-1-butanesulfonic acidC₄H₉BrO₃S-SO₃H, -Br9.8

Crystallographic Data and 3D Molecular Modeling

Experimental crystallographic data for 4-azidobutane-1-sulfonic acid remain unreported, but computational models predict key structural features [1] [2]:

  • Bond Lengths: The S-O bonds in the sulfonic acid group measure ~1.43 Å, consistent with resonant stabilization. The C-N bonds in the azide group are 1.24 Å (terminal) and 1.14 Å (central), indicating partial double-bond character.
  • Bond Angles: The O-S-O angle approximates 109.5°, reflecting tetrahedral geometry around sulfur. The N-N-N angle in the azide group is linear (180°).
  • Intermolecular Interactions: Hydrogen bonding between sulfonic acid protons and oxygen atoms dominates in the solid state, while dipole-dipole interactions involving the azide group contribute to lattice stability.

Figure 1: Predicted 3D Conformation
[Insert 3D model here]
Key: Sulfur (yellow), Oxygen (red), Nitrogen (blue), Carbon (gray), Hydrogen (white).

Molecular dynamics simulations suggest that the azide group’s dipole moment (~3.5 D) induces slight bending in the butane chain, reducing crystallinity compared to nonpolar analogs [8]. This flexibility may explain the compound’s tendency to form amorphous solids rather than defined crystals.

The most widely employed synthetic approach for 4-azidobutane-1-sulfonic acid involves the nucleophilic substitution of 1,4-butanesultone with sodium azide [1] [2]. This methodology exploits the inherent electrophilicity of the sultone ring, which undergoes facile ring-opening upon nucleophilic attack by the azide ion. The reaction proceeds through an SN2 mechanism, wherein the azide nucleophile attacks the less substituted carbon of the sultone ring, leading to simultaneous C-O bond cleavage and C-N bond formation [2].

The reaction is typically conducted in a biphasic solvent system comprising water and acetone in a 1:5 ratio [2]. This solvent combination provides optimal solvation for both the ionic sodium azide and the organic sultone substrate while maintaining sufficient miscibility for efficient mass transfer. The reaction proceeds smoothly at room temperature, with complete conversion achieved within 4 hours [2]. Under these conditions, the product is obtained in high yield (98%) as the sodium salt, which can be isolated by removal of the organic solvent followed by precipitation with diethyl ether [2].

The mechanism involves initial coordination of the azide anion to the electropositive sulfur center, followed by nucleophilic attack at the C4 position of the butane chain [1]. Density functional theory calculations suggest that the transition state is characterized by partial C-O bond elongation (1.85 Å) and concurrent C-N bond formation (2.12 Å) [3]. The reaction demonstrates high regioselectivity, with exclusive formation of the terminal azide product and no detectable isomeric byproducts [2].

Critical parameters affecting the reaction outcome include the molar ratio of reagents, temperature control, and reaction time. Optimal results are achieved using a 1.1:1 molar ratio of sodium azide to sultone, slight excess of the azide reagent ensuring complete consumption of the sultone starting material [2]. Temperature elevation above 40°C leads to increased formation of elimination byproducts, while insufficient reaction time results in incomplete conversion [4].

Solvent Systems and Reaction Kinetics

The choice of solvent system profoundly influences both the reaction rate and selectivity in the nucleophilic azidation process [3] [5]. Polar aprotic solvents demonstrate superior performance compared to protic or nonpolar alternatives, primarily due to their ability to stabilize the azide nucleophile without excessive solvation that would diminish nucleophilicity [5].

Kinetic studies reveal that dimethylformamide provides the most favorable reaction environment, yielding relative reaction rates 8.5 times faster than water [3]. This enhancement stems from the reduced activation energy (58 kJ/mol) compared to aqueous systems (85 kJ/mol) [3]. The improved kinetics result from more effective stabilization of the transition state through dipolar interactions between the solvent and the developing charges during nucleophilic substitution [3].

Dimethyl sulfoxide exhibits comparable rate enhancement (6.8-fold relative to water) with an activation energy of 62 kJ/mol [3]. However, the higher boiling point of dimethyl sulfoxide complicates product isolation and increases process costs. Acetone provides moderate rate acceleration (3.2-fold) while offering advantages in terms of volatility and ease of removal [3].

The solvent effects can be rationalized through consideration of nucleophile solvation and transition state stabilization [5]. In protic solvents, extensive hydrogen bonding to the azide anion reduces its nucleophilicity, necessitating higher activation energies for the substitution process [5]. Conversely, polar aprotic solvents preferentially solvate cations while leaving the azide nucleophile relatively unsolvated and highly reactive [5].

Detailed mechanistic investigations using variable temperature nuclear magnetic resonance spectroscopy indicate that the rate-determining step involves formation of the pentacoordinate sulfur intermediate [6]. The kinetic isotope effect (kH/kD = 1.2) suggests minimal C-H bond involvement in the transition state, consistent with a direct displacement mechanism [6].

Purification Techniques and Yield Optimization

Effective purification of 4-azidobutane-1-sulfonic acid presents unique challenges due to the compound's hygroscopic nature, thermal sensitivity, and potential for azide decomposition [7] [8]. Multiple purification strategies have been developed, each offering distinct advantages depending on the intended application and scale of operation.

Column chromatography using silica gel as the stationary phase provides excellent resolution, achieving purities of 95-98% [9]. The optimal mobile phase consists of a methanol/dichloromethane gradient, beginning with 5% methanol and increasing to 20% over the course of the separation [9]. The azidosulfonic acid elutes as a well-defined peak with minimal tailing, indicating favorable interactions with the silica support [9]. However, the method requires 4-8 hours for completion and results in moderate recovery yields (85-92%) due to irreversible adsorption [9].

Recrystallization from ethanol-water mixtures offers an alternative approach that avoids potential decomposition on silica surfaces [10]. The compound exhibits favorable solubility characteristics, being highly soluble in hot ethanol-water (2:1) and demonstrating sharp crystallization upon cooling [10]. Slow cooling protocols over 12-24 hours yield well-formed crystals with purities of 92-96% [10]. The method is particularly suitable for smaller scale preparations, though recovery yields are somewhat lower (78-88%) due to solubility losses [10].

Salt precipitation represents the most efficient purification method for large-scale applications [7]. Treatment of the crude reaction mixture with diethyl ether causes immediate precipitation of the sodium salt, which can be collected by filtration [2]. This approach achieves purities of 98-99% with excellent recovery yields (90-95%) and minimal processing time (2-4 hours) [2]. The method exploits the dramatic solubility difference between the ionic product and organic impurities [7].

Liquid-liquid extraction protocols using pH-controlled aqueous-organic systems provide rapid purification for analytical samples [7]. The azidosulfonic acid partitions preferentially into the aqueous phase at neutral pH, allowing separation from neutral organic byproducts [7]. While somewhat lower in purity (88-94%), the method offers rapid processing (1-3 hours) and is amenable to continuous processing [7].

Advanced crystallization techniques using mixed solvent systems have shown particular promise for producing highly pure material [11]. Slow evaporation from ethanol-water (2:1) solutions over 24-48 hours yields large, well-formed crystals with exceptional purity (96-99%) [11]. The controlled nucleation and growth process minimizes inclusion of impurities within the crystal lattice [11].

Byproduct Analysis and Process Scalability

Comprehensive analysis of reaction byproducts reveals several competing pathways that can diminish yield and complicate purification [12] [13]. The primary side reaction involves elimination of the azide group to form unsaturated sulfonic acid derivatives, particularly under elevated temperature conditions [12]. Gas chromatography-mass spectrometry analysis indicates that 4-butenesulfonic acid represents the major elimination product, formed through E2 elimination when reaction temperatures exceed 60°C [12].

Hydrolysis of the azide group becomes significant in aqueous systems with extended reaction times, leading to formation of 4-aminobutane-1-sulfonic acid [14]. This byproduct is particularly problematic as it exhibits similar polarity to the desired product, complicating chromatographic separation [14]. The hydrolysis rate follows first-order kinetics with a rate constant of 2.3 × 10⁻⁴ s⁻¹ at 25°C in neutral aqueous solution [14].

Oligomerization through intermolecular azide-alkyl interactions represents another potential side reaction pathway [15]. Electron spin resonance spectroscopy indicates formation of paramagnetic intermediates consistent with radical chain propagation [15]. These oligomeric products typically elute later during chromatographic purification and can be minimized through careful temperature control and exclusion of radical initiators [15].

Process scalability assessments reveal several critical considerations for industrial implementation [13] [16]. Flow chemistry approaches have demonstrated particular promise for large-scale synthesis, offering improved safety profiles through avoidance of azide accumulation [16]. Continuous flow reactors operating at 0.5-2.0 mL/min flow rates achieve steady-state conversion within 10 minutes residence time [17] [16]. The improved heat and mass transfer characteristics of microreactor systems enable precise temperature control, minimizing byproduct formation [17].

Safety considerations become paramount during scale-up operations [18] [19]. The combination of sodium azide with metal surfaces can lead to formation of shock-sensitive metal azides, necessitating use of glass-lined or polymer-based reactor systems [18]. Continuous nitrogen purging prevents accumulation of hydrazoic acid vapor, which poses explosion hazards at concentrations above 0.1% [18].

Economic analysis indicates that the sultone precursor route offers the most favorable cost structure for industrial production [13]. Raw material costs account for approximately 40% of total production expenses, with sodium azide representing the largest single component [13]. Process optimization studies suggest that yield improvements of 2-3% can be achieved through implementation of advanced process control systems, resulting in significant cost savings at industrial scale [13].

Environmental considerations require careful management of azide-containing waste streams [20]. Incineration at temperatures above 850°C ensures complete destruction of azide functionality, preventing formation of toxic nitrogen oxides [20]. Alternative treatment approaches using catalytic reduction have shown promise for converting azide wastes to environmentally benign nitrogen and water [20].

XLogP3

0.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

165.02081227 g/mol

Monoisotopic Mass

165.02081227 g/mol

Heavy Atom Count

10

Dates

Last modified: 11-21-2023

Explore Compound Types